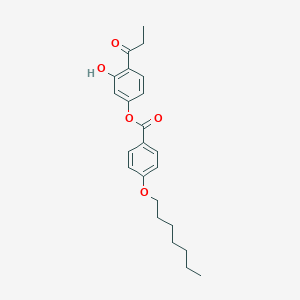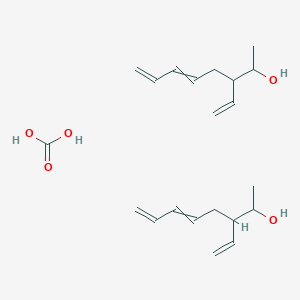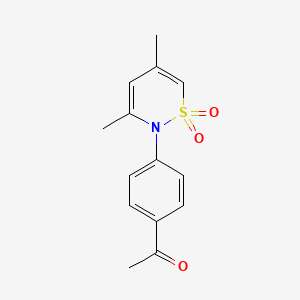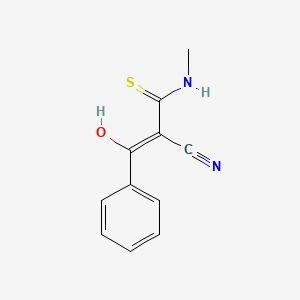
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is an organic compound characterized by its unique structural features, including a cyano group, a hydroxy group, and a phenyl group attached to a prop-2-enethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of an aldehyde with a secondary amine to form an enamine.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.
Hydrolysis and Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the cyano and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enamide: Lacks the thioamide group, which may affect its reactivity and applications.
Uniqueness
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is unique due to the presence of both the cyano and thioamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C11H10N2OS/c1-13-11(15)9(7-12)10(14)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,13,15)/b10-9- |
InChI Key |
WVSYETBVBHBSPL-KTKRTIGZSA-N |
Isomeric SMILES |
CNC(=S)/C(=C(/C1=CC=CC=C1)\O)/C#N |
Canonical SMILES |
CNC(=S)C(=C(C1=CC=CC=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
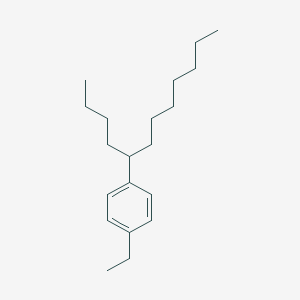
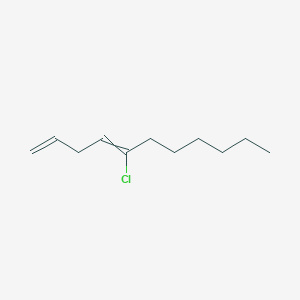

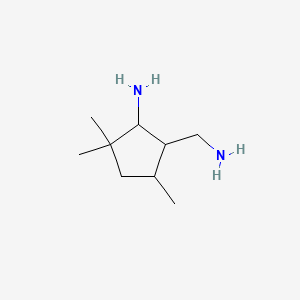
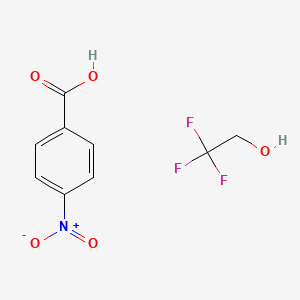
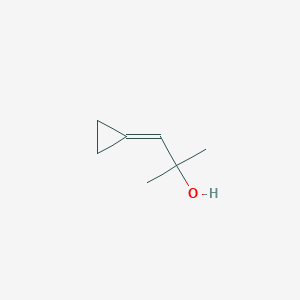

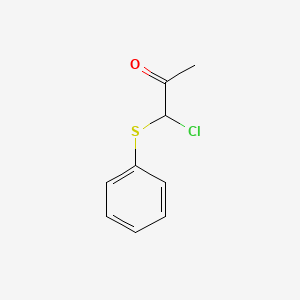
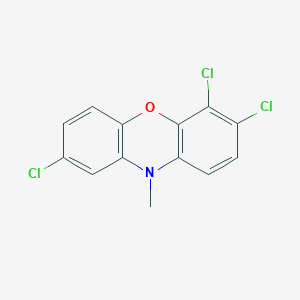
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
